molecular formula C13H13NO B13819026 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

Cat. No.: B13819026
M. Wt: 199.25 g/mol
InChI Key: BGYRJQYUOKSBED-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which combines the indole core with a cyclopentane ring, making it a valuable building block in synthetic chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the methyl group. The aldehyde functionality can be introduced through formylation reactions .

Industrial production methods often utilize multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste .

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological pathways involving indole derivatives, which play roles in cell signaling and metabolism.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to act as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications .

Comparison with Similar Compounds

Similar compounds to 1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde include other indole derivatives such as:

These compounds share structural similarities but differ in their functional groups and ring structures, which influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-8-5-6-11-12(8)10-4-2-3-9(7-15)13(10)14-11/h2-4,7-8,14H,5-6H2,1H3

InChI Key

BGYRJQYUOKSBED-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C3=CC=CC(=C3N2)C=O

Origin of Product

United States

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